Angiotensina II

Vue d'ensemble

Description

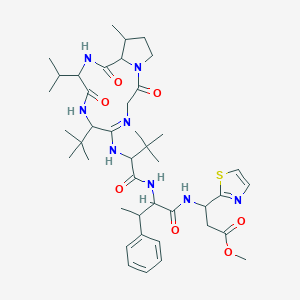

Angiotensin II (Ang II) is a peptide hormone that plays a key role in regulating blood pressure and fluid homeostasis . It is a naturally occurring substance in the body that causes the narrowing of blood vessels, which increases the blood pressure .

Synthesis Analysis

The synthesis of Angiotensin II starts with the solid-phase method, which gives an overall yield of 56% . The process begins with t-butyloxycar-bonylphenylalanylcopolystyrene-divinylbenzene and ends with a chromatographically pure octapeptide .

Molecular Structure Analysis

Angiotensin II is an active octapeptide hormone in the renin-angiotensin aldosterone system (RAAS) . Its molecular formula is C50H71N13O12 . The structure of Angiotensin II bound with endogenous peptide hormone has been solved .

Chemical Reactions Analysis

Angiotensin II is known to have various potential effects. It interacts with the Angiotensin receptor (AT1) on presynaptic adrenergic nerves, leading to the release of catecholamine . This can cause myocyte necrosis if the catecholamine level is excessive .

Physical And Chemical Properties Analysis

Angiotensin II is a member of the non-inhibitory serpin (serine protease inhibitor) superfamily . Its molecular weight is 1046.18 g/mol . It is a synthetic peptide .

Applications De Recherche Scientifique

Ang II's role in heart failure and endothelial function has been a focus of research, highlighting its clinical significance in high blood pressure, stroke prevention, congestive heart failure, and end-stage renal disease treatment (Ferrario, 2002).

The synthesis of Ang II in the 1960s was crucial for hypertension and cardiac hypertrophy research, leading to the development of new antihypertensive agents (Sen, 2000).

Mass spectrometry has been used for characterizing Ang II metabolism in ACE2 deficient mice, offering insights into systemic and tissue-specific renin-angiotensin systems (RAS), crucial for cardiovascular disease treatment (Oliver et al., 2013).

Ang II's etiology in hypertension and its role in glomerular hemodynamics and protection has been explored, contributing to a deeper understanding of the renin-angiotensin system (Laffer & Elijovich, 2001).

The isolation of a cDNA encoding the vascular type-1 angiotensin II receptor has advanced our understanding of the angiotensin II receptor gene family and its contribution to hypertension (Murphy et al., 1991).

Ang II plays a significant role in cardiovascular diseases, with research over a century uncovering its involvement in the pathophysiology of these diseases (Ferrario, 2006).

There has been a focus on the local regulatory actions of the tissue prorenin-renin-angiotensin system in reproductive and endocrine organs (Brunswig-Spickenheier, 1994).

The effect of exendin-4 on Ang II-induced proliferation and migration in vascular smooth muscle cells has been investigated, providing insights into potential treatments for cardiovascular diseases (Nagayama et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGUSIXMZVURDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angiotensina II | |

CAS RN |

11128-99-7 | |

| Record name | Angiotensin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011128997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[7-methoxy-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B227915.png)

![1-benzyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B227917.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)

![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)

![ethyl 4-(3-methyl-4-(3-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227925.png)

![3-[(3-Butyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227934.png)

![4-[(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B227935.png)